7H-benzo[4,5]thieno[2,3-b]carbazole
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Overview
Description
7H-benzo[4,5]thieno[2,3-b]carbazole: is a heterocyclic compound with the molecular formula C18H11NS and a molecular weight of 273.35 g/mol . This compound is part of the benzothiophene family and is known for its unique structural properties, which make it a valuable building block in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-benzo[4,5]thieno[2,3-b]carbazole typically involves multi-step reactions. One common method includes the following steps :
Step 1: Sodium carbonate and tetrakis(triphenylphosphine)palladium are used in toluene and water at 100°C for 4 hours.
Step 2: Triethyl phosphite is then added and the reaction is continued for 12 hours at 150°C.
Step 1: Tetrakis(triphenylphosphine)palladium and potassium carbonate in tetrahydrofuran and water, refluxed for 24 hours.
Step 2: Triphenylphosphine in 1,2-dichlorobenzene, refluxed for 24 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of large reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7H-benzo[4,5]thieno[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
7H-benzo[4,5]thieno[2,3-b]carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7H-benzo[4,5]thieno[2,3-b]carbazole exerts its effects is primarily through its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- Thieno[3,4-c]quinoline
- Thieno[3,2-c]pyridine
- 5H-benzo[a]benzo[4,5]thieno[3,2-c]carbazole
Uniqueness: 7H-benzo[4,5]thieno[2,3-b]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity, such as in organic electronics and advanced materials .
Properties
Molecular Formula |
C18H11NS |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
7H-[1]benzothiolo[2,3-b]carbazole |
InChI |
InChI=1S/C18H11NS/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-17(12)20-18(14)10-16(13)19-15/h1-10,19H |
InChI Key |
XJRAPWXGPMNGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)SC5=CC=CC=C54 |
Origin of Product |
United States |
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